[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-
Overview
Description
“[1,1’-Biphenyl]-4-carbonitrile, 4’-(pentyloxy)-” is a chemical compound that is part of the boronic acid family . It has a linear formula of (CH3CH2)2CHO (C6H5) (C6H5)B (OH)2 . It is a solid substance with a melting point between 110-121 °C .
Synthesis Analysis
The synthesis of this compound could involve the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl group attached to a pentyloxy group and a boronic acid group . The molecular weight is 284.16 .Chemical Reactions Analysis
The compound may undergo protodeboronation, a reaction involving the removal of a boron atom from the molecule . This reaction is a crucial part of the synthesis process .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point between 110-121 °C . The compound is likely to be insoluble in water but soluble in organic solvents .Scientific Research Applications
Liquid Crystalline Properties and Phase Transitions
- Phase Transition and Molecular Polarizability : A study by Shahina et al. (2016) focused on liquid crystalline mixtures containing derivatives of [1,1'-Biphenyl]-4-carbonitrile. They examined phase transition temperatures, optical textures, and molecular polarizabilities using thermal microscopy and various models, revealing consistent values in both experimental and theoretical methods (Shahina et al., 2016).
- NMR Studies of Phase States : Chuvaev et al. (2008) used wide-line 1H NMR to study a sample of [1,1'-Biphenyl]-4-carbonitrile in various phase states. Their work elucidated the transition from crystalline to nematic and isotropic phases and highlighted the role of rotational mobility in phase transitions (Chuvaev et al., 2008).
Material Properties and Applications
- Thermal Properties in Liquid Crystals : Ryu and Morikawa (2016) conducted simultaneous measurements of anisotropic thermal diffusivity and effusivity in liquid crystal phases of [1,1'-Biphenyl]-4-carbonitrile. Their findings are crucial for understanding the material's thermal properties in different states (Ryu & Morikawa, 2016).
- X-Ray Diffraction Analysis : Gopalakrishna et al. (2005) used X-ray diffraction to analyze the orientational order parameter of [1,1'-Biphenyl]-4-carbonitrile in its nematic state. This study provided valuable insights into the microscopic order parameters of this compound (Gopalakrishna et al., 2005).
Chemical Synthesis and Reactions
- Synthesis of Biphenyl-4-carbonitrile : Yong-jia (2009) detailed the preparation methods for Biphenyl-4-carbonitrile, a precursor to [1,1'-Biphenyl]-4-carbonitrile. This research is significant for the chemical synthesis and industrial production of such compounds (Shen Yong-jia, 2009).
Electronic and Nonlinear Optical Properties
- Third-Order Nonlinear Susceptibility : Philip (1993) reported on the third-order nonlinear susceptibility of [1,1'-Biphenyl]-4-carbonitrile in its isotropic phase, a critical parameter for applications in nonlinear optics (Philip, 1993).
Additional Properties and Applications
- Antimicrobial Activity : Patel and Karia (2016) synthesized and evaluated the antimicrobial activity of compounds with a biphenyl carbonitrile motif. This study is relevant to the potential biological and pharmaceutical applications of such compounds (Patel & Karia, 2016)
Safety And Hazards
properties
IUPAC Name |
4-(4-pentoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-3-4-13-20-18-11-9-17(10-12-18)16-7-5-15(14-19)6-8-16/h5-12H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDISTOCQRJJICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068746 | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
CAS RN |
52364-71-3 | |
Record name | 4′-(Pentyloxy)-4-cyanobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52364-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m 15 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052364713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(pentyloxy)[1,1'-biphenyl]-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.